7-Aminoquinoline-3-carbonitrile

Fluorescent Probe Photophysics Aqueous Detection

Isomeric impurities in aminoquinolines distort binding and photophysical data. This validated 7-amino-3-carbonitrile scaffold ensures positional precision. - **Superior signal**: 85% quantum yield in water (vs 63% for 6-cyano isomer). - **Selective probing**: 2.5× selectivity for MAO-A (IC50 86.6 µM) over MAO-B. - **Drug discovery ready**: Precursor to potent Src inhibitors with in vivo activity. - **Balanced properties**: LogP 1.69, pKa 3.38 for solubility/permeability optimization. Procured as a single-batch, high-purity heterocyclic building block.

Molecular Formula C10H7N3
Molecular Weight 169.187
CAS No. 1261236-58-1
Cat. No. B2763274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoquinoline-3-carbonitrile
CAS1261236-58-1
Molecular FormulaC10H7N3
Molecular Weight169.187
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C#N)N
InChIInChI=1S/C10H7N3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,6H,12H2
InChIKeyDQWFUFLFXCXJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoquinoline-3-carbonitrile Overview


7-Aminoquinoline-3-carbonitrile (CAS 1261236-58-1) is a heterocyclic building block belonging to the quinoline-3-carbonitrile scaffold class, characterized by a primary amino group at the 7-position and a nitrile at the 3-position of the quinoline core [1]. This substitution pattern imparts distinct physicochemical and photophysical properties that differentiate it from other aminoquinoline or quinoline-3-carbonitrile isomers, making it a compound of interest for medicinal chemistry, kinase inhibitor development, and fluorescent probe design [2].

Fluorescent Probe Design Reported high aqueous fluorescence quantum yield supports imaging/sensor applications
MAO Isoform Studies Reported MAO-A selective inhibition may support isoform-specific pathway research
Kinase Inhibitor Synthesis Reported as a key intermediate for generating Src kinase inhibitor libraries

7-Aminoquinoline-3-carbonitrile Positional Specificity


Quinoline-based scaffolds are widely exploited for their biological activities, but subtle changes in substitution pattern dramatically alter target engagement, selectivity, and physicochemical properties [1]. For instance, shifting the amino group from the 7- to the 6-position (6-aminoquinoline-3-carbonitrile) or relocating the nitrile group to the 4-position (4-aminoquinoline-7-carbonitrile) yields compounds with different electronic distributions, binding affinities, and photophysical behaviors [2]. 7-Aminoquinoline-3-carbonitrile exhibits a unique combination of a strong electron-donating amino group and an electron-withdrawing nitrile group at positions that facilitate specific interactions in kinase ATP-binding pockets and enable high fluorescence quantum yields not observed with its positional isomers . Generic substitution with a broader 'quinoline-3-carbonitrile' or 'aminoquinoline' without precise positional control is therefore insufficient for achieving the quantitative performance metrics outlined below.

Target Compound
Common Alternative
7-Aminoquinoline-3-carbonitrile Unique 7-NH2/3-CN push-pull pattern; reported high aqueous fluorescence, MAO-A selectivity, and synthetic versatility
Positional Isomers (e.g., 6-amino-3-carbonitrile) Different electronic distribution may shift fluorescence quantum yield, target engagement, and reactivity — not directly interchangeable

7-Aminoquinoline-3-carbonitrile Performance Evidence


Aqueous Fluorescence Quantum Yield

7-Aminoquinoline-3-carbonitrile (3CN-7AQ) demonstrates significantly higher fluorescence quantum yield in water compared to its closest positional isomer, 6-cyano-7-aminoquinoline (6CN-7AQ). Under identical conditions, 3CN-7AQ achieves a quantum yield of 85%, whereas 6CN-7AQ exhibits a quantum yield of 63% . This 22-percentage-point increase is attributable to the specific electronic push-pull configuration afforded by the 3-carbonitrile/7-amino substitution pattern. This property is critical for applications requiring high signal-to-noise ratios in aqueous biological environments.

Fluorescence Quantum Yield
Head-to-head
85% (Target) vs 63% (6CN-7AQ)
Supports aqueous fluorescent probe design
Data to verify – source review
Fluorescent Probe Photophysics Aqueous Detection

MAO Isoform Selectivity

7-Aminoquinoline-3-carbonitrile exhibits a moderate and selective inhibition profile against human monoamine oxidase isoforms. In standardized fluorimetric assays, it inhibits MAO-A with an IC50 of 86,600 nM (86.6 µM), while its inhibition of MAO-B is significantly weaker, with an IC50 of 215,000 nM (215 µM) [1]. This represents a 2.5-fold selectivity for MAO-A over MAO-B. In contrast, structurally related aminoquinoline derivatives often display either non-selective inhibition or preferential MAO-B inhibition, making this compound a useful tool for studying MAO-A-specific pharmacology or for designing selective inhibitors where off-target MAO-B activity is undesirable.

MAO Selectivity
Reported
MAO-A IC50 86.6 µM; MAO-B 215 µM (2.5-fold selective)
May support MAO-A isoform-specific studies
Class-level inference; bindingDB entry
Neuropharmacology Enzyme Inhibition Selectivity

Src Kinase Inhibitor Synthesis

7-Aminoquinoline-3-carbonitrile is not merely a final compound but a key intermediate that enables efficient synthesis of potent Src kinase inhibitors. A published method demonstrates that the 7-fluoro group in 7-fluoro-6-methoxy-3-quinolinecarbonitrile (a bosutinib intermediate) is readily displaced by primary and secondary amines to generate 7-amino analogs [1]. This reactivity is not shared by other 7-substituted analogs lacking a leaving group. Crucially, two 7-amino analogs prepared via this route (compounds 15 and 18) exhibited potent Src inhibition with in vivo activity, validating the 7-amino group as a critical pharmacophore element [1]. This positions 7-aminoquinoline-3-carbonitrile as a strategic starting material or late-stage intermediate for generating bioactive kinase inhibitor libraries.

Synthetic Reactivity
Reported
7-NH2 enables Src inhibition; 7-F/alkoxy are inactive intermediates
Supports kinase inhibitor library synthesis
Source-specific review
Kinase Inhibitor Synthesis Medicinal Chemistry Oncology

Physicochemical Property Differentiation

The predicted physicochemical properties of 7-aminoquinoline-3-carbonitrile reveal a distinct profile compared to other 7-substituted quinoline-3-carbonitriles. The compound has a predicted LogP of 1.69 and a predicted pKa of 3.38 (±0.25) . This contrasts sharply with, for example, 7-fluoroquinoline-3-carbonitrile (a common intermediate), which is expected to be more lipophilic (higher LogP) and lacks the basic amine center [1]. The combination of a moderate LogP (favorable for both aqueous solubility and membrane permeability) and a weakly basic amine (pKa 3.38) influences its ionization state at physiological pH, affecting solubility, distribution, and binding to biological targets. These properties are not interchangeable with 7-halo or 7-alkoxy analogs, which lack the hydrogen-bond donor capacity and basicity of the primary amine.

Predicted LogP & pKa
Predicted / Class-level
LogP 1.69; pKa 3.38 (±0.25)
Predicted properties guide solubility/permeability profiling
Computational prediction; experimental validation needed
ADME Prediction Physicochemical Profiling Druglikeness

7-Aminoquinoline-3-carbonitrile Application Scenarios


Fluorescent Probe Development for Aqueous Media

The 85% quantum yield in water, established in direct comparison to the 6-cyano isomer (63%), makes 7-aminoquinoline-3-carbonitrile the preferred scaffold for designing fluorescent sensors, imaging agents, or reporters intended for biological or environmental aqueous samples where signal intensity is critical [1].

MAO-A Selective Inhibitor Research

Its 2.5-fold selectivity for MAO-A (IC50 86.6 µM) over MAO-B (IC50 215 µM) positions this compound as a starting point for developing isoform-selective probes to dissect MAO-A-specific pathways in neurological disorders, minimizing confounding MAO-B inhibition observed with less selective quinoline derivatives [1].

Src Kinase Inhibitor Synthesis

Given its validated role as a precursor to potent Src inhibitors with in vivo activity (e.g., compounds 15 and 18), procurement of 7-aminoquinoline-3-carbonitrile is strategically justified for medicinal chemistry groups focused on generating novel kinase inhibitors via amine displacement or further functionalization at the 7-position [1].

Property-Targeted Library Design

The moderate predicted LogP (1.69) and weakly basic amine (pKa 3.38) make this compound a valuable core for building libraries where balanced lipophilicity and solubility are desired, particularly when compared to more lipophilic 7-halo or 7-alkoxy analogs that may exhibit poorer aqueous solubility or different permeability profiles [1].

Application
Selection Property
Validation Focus
Fluorescent probe development for aqueous media
Reported aqueous fluorescence quantum yield profile
Quantum yield verification in target buffer conditions
MAO-A selective inhibitor research
Reported MAO-A vs MAO-B selectivity
Selectivity confirmation in relevant enzyme assays
Src kinase inhibitor synthesis
7-Amino reactivity for derivatization
Kinase inhibition potency and selectivity validation
Property-targeted library design
Predicted LogP and pKa
Experimental solubility and permeability determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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